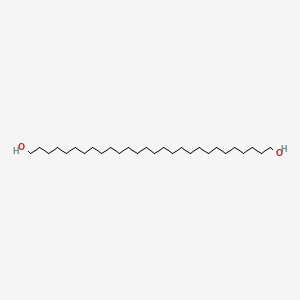
1,28-Octacosanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,28-Octacosanediol is a long-chain aliphatic alcohol, specifically a fatty alcohol, consisting of 28 carbon atoms with hydroxyl groups at both ends of the chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,28-Octacosanediol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common synthetic route involves the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of octacosanoic acid or its derivatives. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,28-Octacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.
Major Products Formed
Oxidation: Octacosanoic acid or octacosanal.
Reduction: Octacosane.
Substitution: Octacosanyl chloride or octacosanyl bromide.
Applications De Recherche Scientifique
1,28-Octacosanediol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Mécanisme D'action
The mechanism of action of 1,28-Octacosanediol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its hydroxyl groups can participate in hydrogen bonding, further stabilizing membrane structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octacosanol: A similar long-chain fatty alcohol with a single hydroxyl group at one end.
1,30-Triacontanediol: Another long-chain diol with 30 carbon atoms and hydroxyl groups at both ends.
1,26-Hexacosanediol: A shorter-chain diol with 26 carbon atoms and hydroxyl groups at both ends
Uniqueness
1,28-Octacosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
5848-11-3 |
|---|---|
Formule moléculaire |
C28H58O2 |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
octacosane-1,28-diol |
InChI |
InChI=1S/C28H58O2/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30/h29-30H,1-28H2 |
Clé InChI |
MOGIDESHHYPDTP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCO |
melting_point |
112.2 - 112.3 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


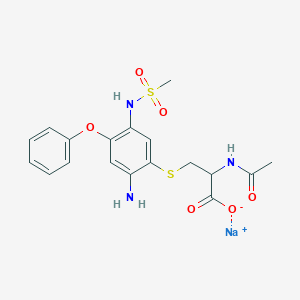
![4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
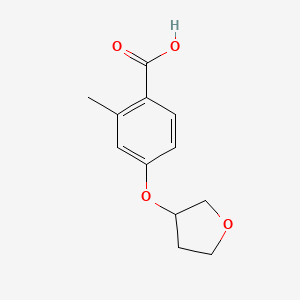
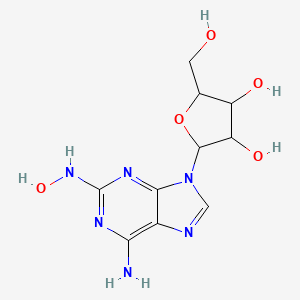
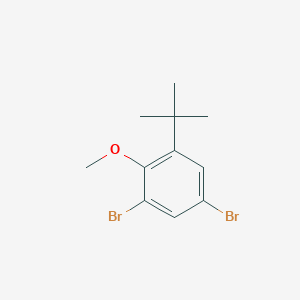
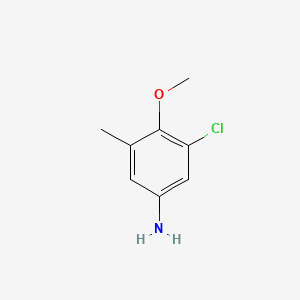

![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
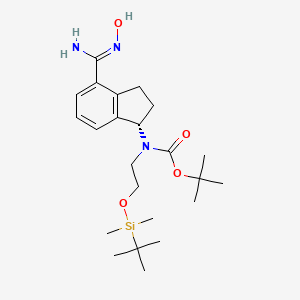
![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)
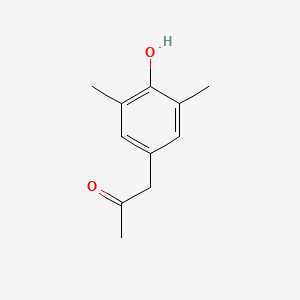


![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
